molecular formula C15H9N3O5S2 B12608005 2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate CAS No. 918400-80-3

2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate

Cat. No.: B12608005
CAS No.: 918400-80-3
M. Wt: 375.4 g/mol
InChI Key: SCTZFDADSNFNKQ-UHFFFAOYSA-N
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Description

2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used. The reaction conditions may include the use of solvents such as ethanol or toluene and catalysts like BiCl5 .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound’s antimicrobial properties could be due to its interaction with bacterial cell membranes or inhibition of essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-1,3-benzothiazol-6-yl 5-methyl-2-nitrobenzene-1-sulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and nitro groups, in particular, make it a versatile intermediate for further chemical modifications and applications .

Properties

CAS No.

918400-80-3

Molecular Formula

C15H9N3O5S2

Molecular Weight

375.4 g/mol

IUPAC Name

(2-cyano-1,3-benzothiazol-6-yl) 5-methyl-2-nitrobenzenesulfonate

InChI

InChI=1S/C15H9N3O5S2/c1-9-2-5-12(18(19)20)14(6-9)25(21,22)23-10-3-4-11-13(7-10)24-15(8-16)17-11/h2-7H,1H3

InChI Key

SCTZFDADSNFNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N

Origin of Product

United States

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